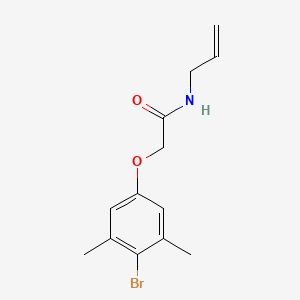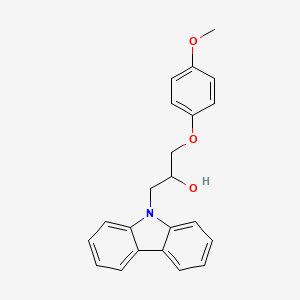
1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a beta-adrenergic receptor antagonist and has been found to exhibit anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol involves its binding to beta-adrenergic receptors. This binding inhibits the activation of these receptors by endogenous catecholamines, resulting in a decrease in intracellular cyclic AMP levels. This decrease in cyclic AMP levels leads to the inhibition of various cellular processes such as the production of pro-inflammatory cytokines and the growth of cancer cells.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis and inhibit the growth of cancer cells by downregulating various oncogenes and upregulating tumor suppressor genes. In addition, 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to exhibit bronchodilatory effects and has been studied for its potential applications in asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of anti-cancer drugs. In addition, this compound has been found to exhibit anti-inflammatory properties, which can be useful in studying the mechanisms of inflammation. However, one of the limitations of using 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol. One potential direction is the development of anti-cancer drugs based on this compound. Further studies can be conducted to investigate the mechanisms of action and optimize the structure of this compound for its anti-cancer properties. Another potential direction is the study of this compound in neurodegenerative disorders such as Alzheimer's disease. 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol has been found to exhibit neuroprotective properties, which can be useful in the development of treatments for neurodegenerative disorders. Overall, the potential applications of 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol make it a promising compound for further scientific research.
Méthodes De Synthèse
The synthesis of 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol involves the reaction of 9H-carbazole with 4-methoxyphenol in the presence of a base such as sodium hydride or potassium tert-butoxide. The resulting product is then reacted with 2-chloro-1-propanol to yield 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol. This synthesis method has been reported in various research articles and has been found to be efficient and scalable.
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol has been extensively studied for its potential applications in various fields. In cancer research, this compound has been found to exhibit anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol has been studied for its anti-inflammatory properties and has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential applications in cardiovascular diseases, asthma, and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(4-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-25-17-10-12-18(13-11-17)26-15-16(24)14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,24H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPSAYKXQMRVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

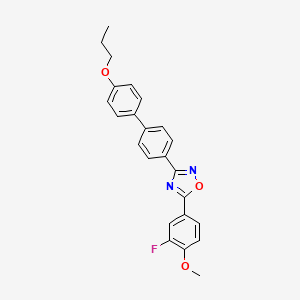
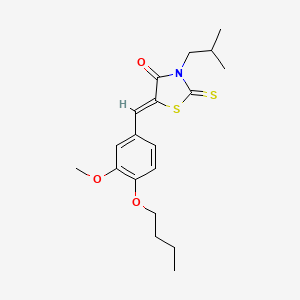
![N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5151720.png)
![2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan](/img/structure/B5151746.png)
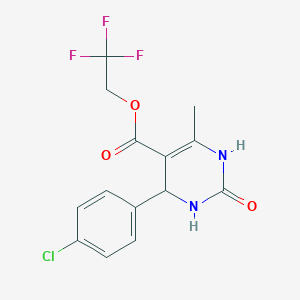
![2-chloro-N-[2-(4-fluorobenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5151754.png)
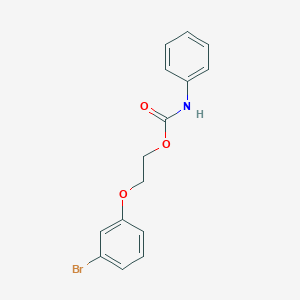
![3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151772.png)
![2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]pyrimidine](/img/structure/B5151774.png)
![N-(3-fluorophenyl)-N'-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5151779.png)
![N-benzyl-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5151783.png)
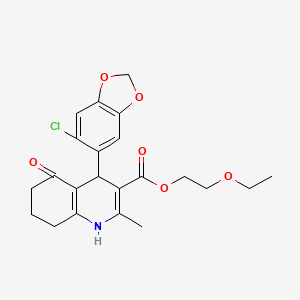
![4-(2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5151815.png)
